An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Isobutyrate
An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl isobutyrate is a carboxylic ester with the molecular formula C12H24O2.[1] It is a colorless to pale yellow liquid recognized by its characteristic fruity and fatty aroma.[2] This document provides a comprehensive overview of the chemical and physical properties of octyl isobutyrate, its molecular structure, and detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.
Chemical and Physical Properties
Octyl isobutyrate is characterized by a range of physical and chemical properties that are critical for its application in various scientific and industrial fields. These properties are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C12H24O2 | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| IUPAC Name | octyl 2-methylpropanoate | [3] |
| CAS Number | 109-15-9 | |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Fruity, fatty fragrance suggestive of grape | [2] |
| Boiling Point | 236.0 to 238.0 °C at 760 mmHg | [3] |
| Density | 0.853 - 0.858 g/mL at 25 °C | [3] |
| Refractive Index | 1.420 - 1.425 at 20 °C | [3] |
| Solubility | Very slightly soluble in water; Soluble in alcohol | [3] |
| SMILES | CCCCCCCCOC(=O)C(C)C | [1] |
| InChIKey | PQCYCHFQWMNQRJ-UHFFFAOYSA-N | [1] |
Chemical Structure
Octyl isobutyrate is the ester formed from n-octanol and isobutyric acid. The structure consists of an eight-carbon alkyl chain (octyl group) attached to the oxygen of the carboxylate group of isobutyrate.
Caption: Chemical structure of octyl 2-methylpropanoate.
Experimental Protocols
Synthesis of Octyl Isobutyrate via Fischer Esterification
Octyl isobutyrate can be synthesized through the Fischer esterification of n-octanol with isobutyric acid, using a strong acid catalyst such as sulfuric acid.[2] The reaction is reversible and is driven to completion by removing the water formed during the reaction.
Caption: Workflow for the synthesis of octyl isobutyrate.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-octanol and a slight excess of isobutyric acid (e.g., 1.2 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total moles of reactants) to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.
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Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess isobutyric acid and the sulfuric acid catalyst.
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Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.
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Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure octyl isobutyrate.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like octyl isobutyrate.
Methodology:
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injection: A small volume of the sample (e.g., 1 µL), diluted in a suitable solvent like dichloromethane, is injected in splitless mode.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 250 °C at a rate of 10 °C/min.
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Final hold: Hold at 250 °C for 5 minutes.
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-
Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
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Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with a reference library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum of octyl isobutyrate is expected to show characteristic signals for the octyl chain protons and the isobutyrate moiety.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.[3]
Mass Spectrometry (MS)
The mass spectrum of octyl isobutyrate obtained by GC-MS will exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.
Safety and Handling
Octyl isobutyrate is generally considered to have a good safety profile for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
Due to its pleasant fruity aroma, octyl isobutyrate is primarily used as a flavoring and fragrance agent in a variety of products.[2] Its applications include perfumes, cosmetics, and as a food additive to impart fruity notes.
